PROPYL 4-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE
Overview
Description
PROPYL 4-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE: is a synthetic organic compound with the molecular formula C21H23NO5 It is known for its unique structure, which includes a propyl ester group, a dimethoxyphenyl group, and a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid and 4-aminobenzoic acid.
Esterification: The 3,4-dimethoxyphenylacetic acid is esterified with propanol to form propyl 3,4-dimethoxyphenylacetate.
Amidation: The propyl ester is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond, resulting in the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Potential applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of PROPYL 4-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The dimethoxyphenyl group may participate in π-π interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
3,4-Dimethoxycinnamic acid: Shares the dimethoxyphenyl group but lacks the amide linkage.
Propyl 4-aminobenzoate: Contains the propyl ester and benzoate moiety but lacks the dimethoxyphenyl group.
N-(3,4-Dimethoxyphenyl)acetamide: Similar amide linkage but with an acetamide group instead of the benzoate ester.
Uniqueness: PROPYL 4-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
propyl 4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-4-13-27-21(24)16-7-9-17(10-8-16)22-20(23)12-6-15-5-11-18(25-2)19(14-15)26-3/h5-12,14H,4,13H2,1-3H3,(H,22,23)/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMSFNWZNYCQSP-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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